

performance comparison of P3HT vs. PTB7 in organic solar cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hexylthiophene

Cat. No.: B156222

[Get Quote](#)

A Comparative Guide to P3HT and PTB7 in Organic Solar Cells

In the landscape of organic photovoltaics (OPVs), the choice of the donor polymer is a critical determinant of device performance. Among the plethora of materials developed, poly(**3-hexylthiophene**) (P3HT) and poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediy]] (PTB7) have emerged as benchmark polymers, each exhibiting distinct advantages and disadvantages. This guide provides a detailed comparison of their performance in organic solar cells, supported by experimental data and standardized fabrication protocols.

Performance Comparison

The performance of organic solar cells is primarily evaluated by four key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes these metrics for P3HT and PTB7-based devices, showcasing a range of reported values with different acceptors and processing conditions.

Donor Polymer	Acceptor	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Special Conditions
P3HT	PC61BM	3.10	0.61	9.11	55	Light-assisted annealing[1]
P3HT	PC61BM	4.65	0.66	12.01	59	Optimized spin coating and annealing[2]
P3HT	IC70BA	7.40	0.87	11.35	75.0	With 1-chloronaphthalene additive[3]
P3HT	ZY-4Cl	9.46	0.88	16.49	65	Non-fullerene acceptor[4]
P3HT	ZY-4Cl:BTP-2Br	11.41	-	-	-	Ternary blend with non-fullerene acceptors[5]
PTB7	PC71BM	8.21	0.71	17.01	68	With 1,8-diiodooctane (DIO) additive[6]
PTB7	PC71BM	9.63	-	-	-	With a TiO ₂ electron transportin

							g layer[7] [8]
PTB7-Th	PC71BM	~9.0	-	-	-	-	Inverted device structure[9]
PTB7-FTh	Y6:PC71BM	5.03	0.76	13.39	49.22	-	Ternary blend, blade coated[10]

Analysis of Performance Data:

Historically, P3HT, often blended with PC61BM, has been a workhorse material in OPV research, consistently yielding PCEs in the range of 3-5%.[\[1\]](#)[\[2\]](#) Its performance is highly dependent on processing conditions that influence the nanoscale morphology of the active layer, such as the choice of solvent, annealing temperature, and the use of additives.[\[1\]](#)[\[11\]](#) More recent developments have shown that by pairing P3HT with non-fullerene acceptors (NFAs), the PCE can be significantly boosted to over 9%, and even exceed 11% in ternary blend configurations.[\[4\]](#)[\[5\]](#) This enhancement is largely attributed to the improved light absorption and more favorable energy level alignment of NFAs compared to fullerene derivatives.

PTB7, a lower bandgap polymer, generally exhibits higher performance than P3HT when paired with fullerene acceptors like PC71BM. The use of processing additives, most notably 1,8-diiodooctane (DIO), is crucial for optimizing the morphology of the PTB7:PC71BM blend and achieving high efficiencies, often in the range of 7-9%.[\[6\]](#)[\[12\]](#) PTB7's broader absorption spectrum in the visible and near-infrared regions contributes to a higher short-circuit current density compared to P3HT.[\[7\]](#) However, the stability of PTB7-based devices can be a concern, with some studies indicating a faster degradation compared to P3HT-based cells.[\[13\]](#)[\[14\]](#)

Experimental Protocols

The fabrication of efficient organic solar cells requires precise control over each processing step. Below are generalized experimental protocols for creating P3HT:PCBM and PTB7:PC71BM based devices.

Substrate Cleaning

Indium tin oxide (ITO) coated glass or flexible substrates are sequentially cleaned in ultrasonic baths. A typical cleaning sequence involves deionized water, acetone, and isopropanol, for 10-15 minutes each.^{[2][15]} After cleaning, the substrates are dried with a stream of nitrogen and often treated with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.^[15]

Hole Transport Layer (HTL) Deposition

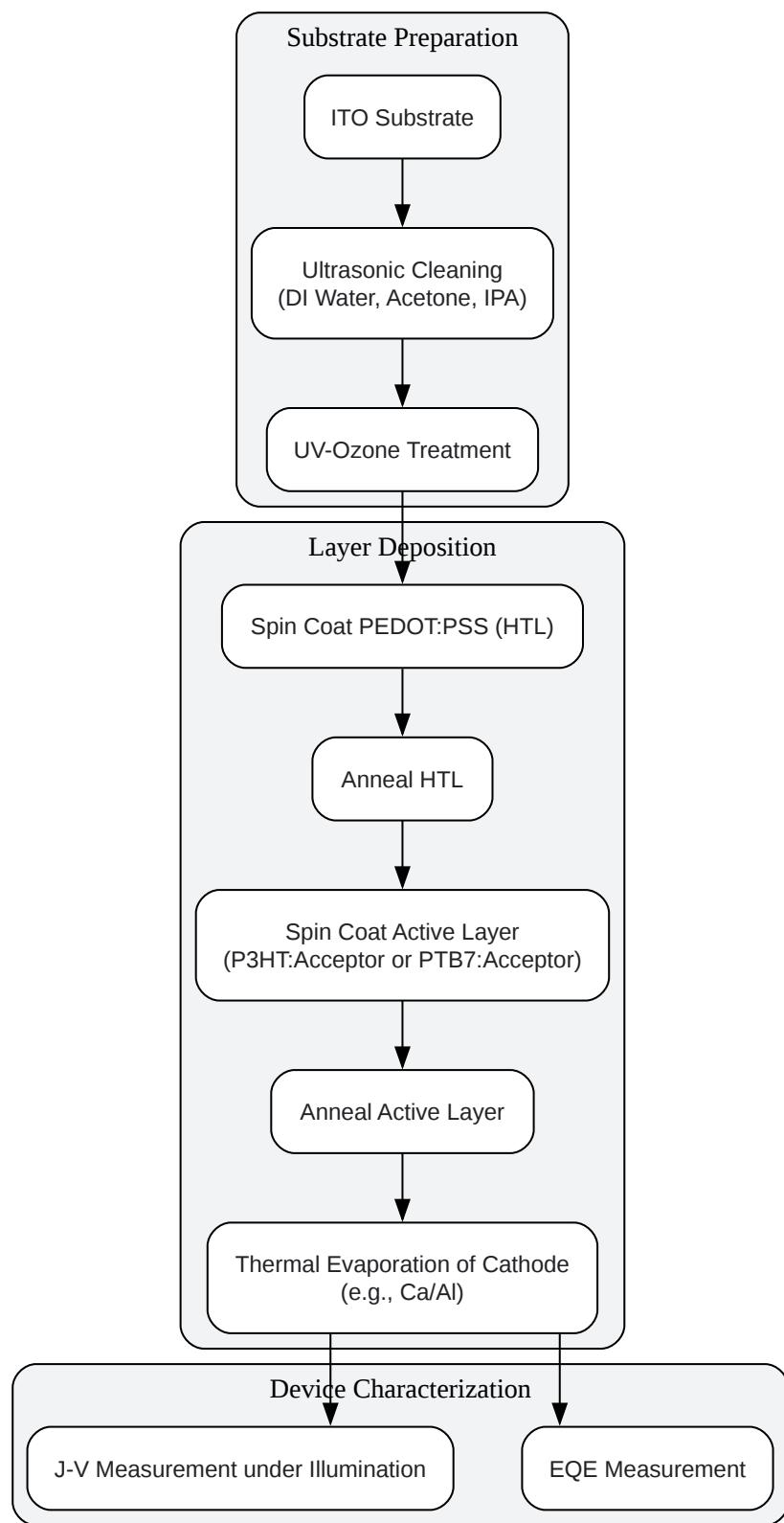
A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate. The spin-coating speed and time are optimized to achieve a desired thickness, typically around 30-40 nm. Following deposition, the PEDOT:PSS layer is annealed, for example at 120-150°C for 10-15 minutes, to remove residual water.^{[2][7]}

Active Layer Deposition

The donor and acceptor materials (e.g., P3HT and PCBM, or PTB7 and PC71BM) are dissolved in a suitable solvent such as chlorobenzene or o-dichlorobenzene. The ratio of donor to acceptor is a critical parameter, with common ratios being 1:0.8 to 1:1.5 by weight. For PTB7-based devices, a small percentage of an additive like DIO (typically 3% by volume) is often included in the solution.^[6] The active layer solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The thickness of the active layer is controlled by the solution concentration and spin speed and is typically in the range of 80-200 nm.

Post-Deposition Treatment (Annealing)

After spin-coating, the active layer is often subjected to a thermal annealing step to improve the morphology and crystallinity of the blend, which enhances charge transport and device performance. For P3HT:PCBM, annealing is typically performed at temperatures between 110°C and 150°C for several minutes.^[15] For PTB7:PC71BM, the use of a solvent additive like DIO often reduces the need for aggressive thermal annealing.


Cathode Deposition

Finally, a low work function metal cathode, such as calcium followed by aluminum (Ca/Al) or simply aluminum (Al), is deposited on top of the active layer by thermal evaporation under high

vacuum. The thickness of the cathode is typically around 100 nm.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the fabrication of a conventional bulk heterojunction organic solar cell.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the fabrication and characterization of organic solar cells.

Conclusion

Both P3HT and PTB7 have played pivotal roles in advancing the field of organic photovoltaics. P3HT remains a valuable material for fundamental studies and applications where cost and stability are primary concerns, especially with the advent of high-performance non-fullerene acceptors. PTB7, on the other hand, offers a pathway to higher efficiencies with fullerene-based acceptors due to its favorable optoelectronic properties, although its stability may be a limiting factor for long-term applications. The choice between these two benchmark polymers will ultimately depend on the specific performance, cost, and stability requirements of the intended application. The continuous development of new donor polymers and non-fullerene acceptors is expected to further push the boundaries of organic solar cell performance, building on the foundational understanding gained from studying materials like P3HT and PTB7.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. High efficiency polymer solar cells based on poly(3-hexylthiophene)/indene-C70 bisadduct with solvent additive - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. Molecular design of a non-fullerene acceptor enables a P3HT-based organic solar cell with 9.46% efficiency - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. Breaking the Efficiency Barrier of P3HT-Based Solar Cells - ChemistryViews [chemistryviews.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]
- 12. Correlating high power conversion efficiency of PTB7:PC71BM inverted organic solar cells with nanoscale structures - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Flexible Polymer–Organic Solar Cells Based on P3HT:PCBM Bulk Heterojunction Active Layer Constructed under Environmental Conditions [mdpi.com]
- To cite this document: BenchChem. [performance comparison of P3HT vs. PTB7 in organic solar cells]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156222#performance-comparison-of-p3ht-vs-ptb7-in-organic-solar-cells>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com